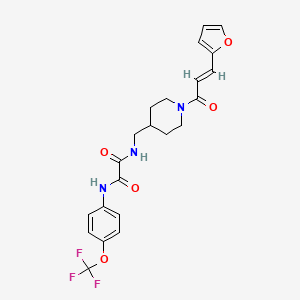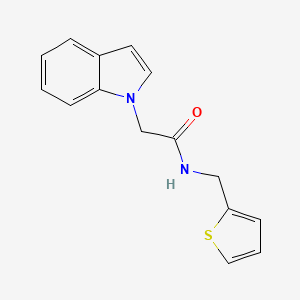![molecular formula C9H7BrN2O2S B2415953 Ácido 5-[(4-bromo-1H-pirazol-1-il)metil]tiofeno-2-carboxílico CAS No. 1006485-87-5](/img/structure/B2415953.png)
Ácido 5-[(4-bromo-1H-pirazol-1-il)metil]tiofeno-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrazole ring with a bromine atom
Aplicaciones Científicas De Investigación
5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
Target of Action
The primary target of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is the GATA family proteins . This compound specifically targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound inhibits the interaction between GATA3 and SOX4 . This inhibition significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Biochemical Pathways
The inhibition of gata3 and sox4 interaction suggests that it may affect theTh2 cell differentiation pathway . The suppression of Th2 cell differentiation and the inhibition of Th2 cytokines production indicate that the compound may have a significant impact on immune response regulation.
Pharmacokinetics
The compound’s high solubility in polar solvents suggests that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the suppression of Th2 cell differentiation . This leads to a decrease in the production and expression of Th2 cytokines . , suggesting that it may selectively modulate immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by bromination and subsequent coupling with a thiophene derivative. The reaction conditions often include the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups onto the pyrazole ring.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 5-bromo-1H-pyrazole-3-carboxylic acid
- 2-thiophenecarboxylic acid
- 4-bromo-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid apart is its unique combination of a brominated pyrazole ring and a thiophene carboxylic acid moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQLICWNCHLCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
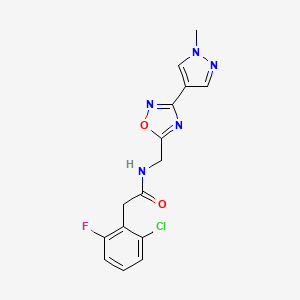
![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)
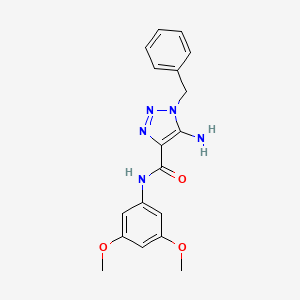
![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)
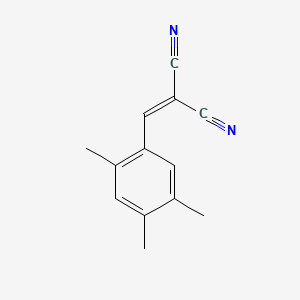
![9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415881.png)
![3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2415883.png)
![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)
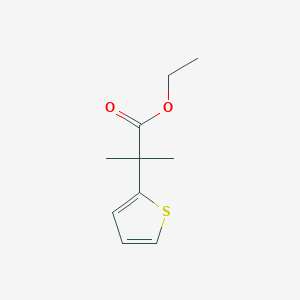
![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
![1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415888.png)
